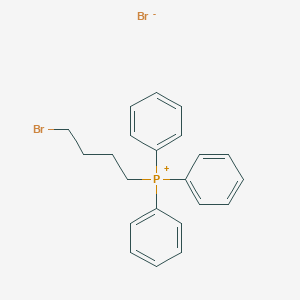

(4-ブロモブチル)トリフェニルホスホニウムブロミド

概要

説明

Synthesis Analysis

The synthesis of related phosphonium salts involves the reaction of triphenylphosphine with corresponding brominated precursors. For instance, ylide(4-carboxybutyl)triphenylphosphonium bromide was synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, with its structure confirmed by IR and 1HNMR (Li Fang-shi, 2008). Another example is the preparation of (p-Bromobenzyl)triphenylphosphonium Bromide by reacting triphenylphosphine with p-bromobenzylbromide, where the compound was characterized and its crystal structure determined (H. Vogt, D. Wulff-molder, & M. Meisel, 1996).

Molecular Structure Analysis

The molecular structure of phosphonium bromides is often characterized by X-ray crystallography, revealing detailed geometrical configurations. For example, in the case of (p-Bromobenzyl)triphenylphosphonium Bromide, the compound was found to have a triclinic space group with specific cell dimensions and angles, illustrating a slightly irregular tetrahedral geometry around the phosphorus atom (H. Vogt, D. Wulff-molder, & M. Meisel, 1996).

Chemical Reactions and Properties

Phosphonium salts like (4-Bromobutyl)triphenylphosphonium bromide are known for participating in various chemical reactions. For instance, they can react with phenylhydrazine to form phosphonium derivatives, which can further undergo cyclization to yield pyrazoline derivatives (M. Z. Ovakimyan et al., 2014).

Physical Properties Analysis

The physical properties of phosphonium salts are influenced by their molecular structure. For example, the crystal packing structures are stabilized by various intermolecular interactions, particularly C-H···π contacts, which play a significant role in the crystal architectures of these compounds (Seyed Reza Nokhbeh et al., 2020).

Chemical Properties Analysis

The chemical properties of (4-Bromobutyl)triphenylphosphonium bromide are characterized by its reactivity in various chemical transformations. Its use as a brominating agent for double bonds and phenolic rings is a testament to its versatile chemical behavior (Seyed Reza Nokhbeh et al., 2020).

科学的研究の応用

アジド化

この化合物は、アジド化の反応物として使用できます . アジド化は、アジド基を分子に導入するプロセスであり、さまざまな化学反応で役立ちます。

C-H活性化とβ脱離

“(4-ブロモブチル)トリフェニルホスホニウムブロミド”は、C-H活性化とβ脱離に関与して、8員環系を生成することができます . これは、環状化合物の合成に特に役立ちます。

1,3-双極子環状付加

この化合物は、アルケンへのアジドの1,3-双極子環状付加反応に参加できます . この反応は、多くの天然物や医薬品に広く見られる5員複素環の構築のための強力なツールです。

立体選択的SmI2媒介カップリング

“(4-ブロモブチル)トリフェニルホスホニウムブロミド”は、不飽和カルボニル化合物とアルデヒドの立体選択的SmI2媒介カップリングに使用できます . この反応は、複雑な有機分子の合成に役立ちます。

D標識メチレンシクロブタンの合成

この化合物は、D標識メチレンシクロブタンの合成に使用できます . D標識化合物は、医薬品化学、環境科学、生化学など、さまざまな分野で重要です。

アポトーシス誘導ペプチドの送達

“(4-ブロモブチル)トリフェニルホスホニウムブロミド”は、腫瘍細胞のミトコンドリアにアポトーシス誘導ペプチドを送達するためのプラットフォームとして使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns

作用機序

Target of Action

It is known to be involved in various chemical reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition .

Mode of Action

(4-Bromobutyl)triphenylphosphonium bromide interacts with its targets through various chemical reactions. It participates in azidification, a process that introduces azide groups into a molecule . It also undergoes C-H activation and β-elimination to produce an eight-membered ring system . Additionally, it is involved in 1,3-dipolar cycloaddition of azides onto alkenes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . It also participates in the synthesis of D-labeled methylenecyclobutane

Result of Action

It is used in the synthesis of cell-penetrating peptoids with cationic side chains , suggesting it may have a role in modifying cellular permeability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromobutyl)triphenylphosphonium bromide. It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity may also be affected by the presence of other chemical species in the reaction environment.

Safety and Hazards

“(4-Bromobutyl)triphenylphosphonium Bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

特性

IUPAC Name |

4-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNCJGRAMGIRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370017 | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7333-63-3 | |

| Record name | 7333-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of Triphenylphosphonium Cyclobutylide as determined by NMR and X-ray crystallography?

A1: NMR data of Triphenylphosphonium Cyclobutylide suggests a deviation from the typical planar carbanion geometry observed in unstrained phosphonium ylides []. X-ray crystallography confirms this, revealing an approximately tetrahedral onium center with the P-C bond inclined at 19.3° to the neighboring plane of the puckered cyclobutane ring []. Despite this non-planar geometry, the ylidic P-C bond maintains a length of 166.8(3) pm, indicating significant double bond character [].

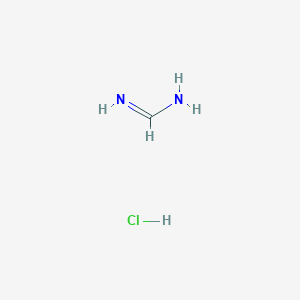

Q2: How is (4-Bromobutyl)triphenylphosphonium bromide utilized in the synthesis of Triphenylphosphonium Cyclobutylide?

A2: (4-Bromobutyl)triphenylphosphonium bromide serves as the starting material in the synthesis of Triphenylphosphonium Cyclobutylide. Reacting it with sodium amide (NaNH2) in liquid ammonia facilitates an intramolecular cyclization reaction, yielding the target compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)